1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as chromatography and crystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, H₂O₂ in alkaline medium.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: SOCl₂ in dichloromethane (DCM), bromine (Br₂) in acetic acid.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound binds to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function. This inhibition disrupts the folate pathway, leading to the death of the parasite[7][7]. Similarly, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium species .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine.
1,3-dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar chemical properties.
1,4-dimethyl-3-nitro-1H-pyrazole: A nitro-substituted pyrazole with distinct reactivity.
Uniqueness
This compound is unique due to its dual methyl substitution, which enhances its stability and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9/h5-7H,4H2,1-3H3,(H,11,13) |
InChI Key |
TUULSKPAKUNETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C)C |
Origin of Product |
United States |
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